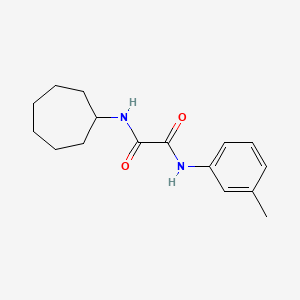

(E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

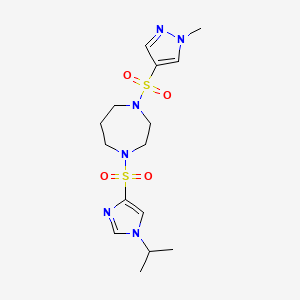

(E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide, also known as HDN, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. HDN belongs to the family of naphthohydrazide derivatives, which have been studied for their anti-tumor, anti-inflammatory, and anti-viral properties.

Aplicaciones Científicas De Investigación

R1R2C=NNH2 \text{R}_1\text{R}_2\text{C}= \text{NNH}_2 R1R2C=NNH2

functional group. They are related to ketones and aldehydes by the replacement of the oxygen with the–NNH2 \text{–NNH}_2 –NNH2

group .Antioxidant Activity

Hydrazones are known for their antioxidant properties. The compound could potentially be used to scavenge free radicals, which are harmful to biological systems. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazones makes them valuable in the treatment of chronic inflammation. By modulating inflammatory pathways, they can be used to treat conditions like arthritis, asthma, and bowel diseases. The specific structure of this compound, with its hexyl and dihydroxy substitutions, may offer unique advantages in this application .

Antimicrobial Activity

Hydrazones exhibit a broad spectrum of antimicrobial activity. This particular compound could be explored for its efficacy against bacterial strains, especially given that certain hydrazones have shown potent antibacterial activities. This application is critical in the era of antibiotic resistance .

Antifungal Activity

Similar to their antibacterial properties, hydrazones can also possess antifungal activities. The compound could be investigated for its use in treating fungal infections, which are a significant concern in immunocompromised patients .

Enzyme Inhibition

Hydrazones can act as enzyme inhibitors. For example, they can inhibit acetylcholinesterase, which is a target for treating cognitive impairments in neurodegenerative diseases like Alzheimer’s. The compound’s ability to cross the blood-brain barrier and its enzyme inhibition properties could be pivotal in developing new treatments .

Nucleophilicity Applications

The nucleophilic nature of hydrazones allows them to participate in various chemical reactions, such as the Mannich reaction, coupling reactions, and halogenations. This reactivity can be harnessed in synthetic chemistry for creating complex molecules .

Drug Design and Discovery

The structural flexibility and reactivity of hydrazones make them suitable candidates for drug design. They can be used as scaffolds in the development of novel therapeutic agents, particularly due to their ability to interact with various biological targets .

Pharmacological Evaluation

Hydrazones, including the compound , can be evaluated for their pharmacological effects using in vitro models. This helps in assessing their therapeutic potential and safety profile before moving on to clinical trials .

Propiedades

IUPAC Name |

N-[(E)-(5-hexyl-2,4-dihydroxyphenyl)methylideneamino]-1-hydroxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-2-3-4-5-9-17-13-18(22(28)14-21(17)27)15-25-26-24(30)20-12-11-16-8-6-7-10-19(16)23(20)29/h6-8,10-15,27-29H,2-5,9H2,1H3,(H,26,30)/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYQAAZNHRLMQJ-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1O)O)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=C(C=C1O)O)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2946847.png)

![[3-(4-Chlorophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 4-nitrobenzoate](/img/structure/B2946848.png)

![2-[4-(Benzenesulfonamido)-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2946849.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2946856.png)